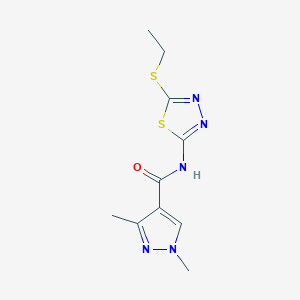
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring fused with a pyrazole ring, both of which are functionalized with ethylthio and carboxamide groups, respectively. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction typically requires heating and the presence of a dehydrating agent to facilitate ring closure.
-
Introduction of the Ethylthio Group: : The ethylthio group can be introduced via nucleophilic substitution reactions. For instance, the thiadiazole intermediate can be treated with ethyl iodide in the presence of a base such as potassium carbonate to yield the ethylthio-substituted thiadiazole.
-
Formation of the Pyrazole Ring: : The pyrazole ring is often synthesized separately through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is typically carried out under reflux conditions in an alcoholic solvent.
-
Coupling of the Two Rings: : The final step involves coupling the ethylthio-substituted thiadiazole with the pyrazole derivative. This can be achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
-
Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The thiadiazole ring can participate in electrophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, typically in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In synthetic chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It can act as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential bioactivity. Additionally, its structural features may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in a biological context, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The ethylthio and carboxamide groups can form hydrogen bonds and hydrophobic interactions with amino acid residues, stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The ethylthio group provides a balance between hydrophobicity and steric bulk, which can be advantageous in fine-tuning the compound’s properties for specific applications.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS2/c1-4-17-10-13-12-9(18-10)11-8(16)7-5-15(3)14-6(7)2/h5H,4H2,1-3H3,(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYYUUSPVIVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)





![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)
![dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2472539.png)

![7-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2472542.png)
![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)


![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)
